Hexanediol diacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

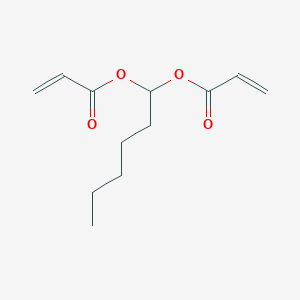

Structure

3D Structure

Properties

Molecular Formula |

C12H18O4 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-prop-2-enoyloxyhexyl prop-2-enoate |

InChI |

InChI=1S/C12H18O4/c1-4-7-8-9-12(15-10(13)5-2)16-11(14)6-3/h5-6,12H,2-4,7-9H2,1H3 |

InChI Key |

VOBUAPTXJKMNCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(OC(=O)C=C)OC(=O)C=C |

Synonyms |

1,6-hexanediol diacrylate hexamethylene diacrylate hexanediol diacrylate |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Poly(hexanediol diacrylate): A Technical Guide

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(hexanediol diacrylate) (PHDA) is a highly crosslinked polymer derived from the monomer 1,6-hexanediol (B165255) diacrylate (HDDA). As a member of the polyacrylate family, PHDA is extensively used in applications ranging from industrial coatings and adhesives to advanced biomedical materials, prized for its rapid curing capabilities and adaptable mechanical properties. This technical guide offers a detailed exploration of the synthesis and characterization of PHDA, presenting comprehensive experimental protocols and a summary of key quantitative data to support professionals in materials science and drug development.

The formation of PHDA is typically achieved through the free-radical polymerization of the HDDA monomer, a process that can be initiated thermally or photochemically. The resultant polymer is a thermoset, characterized by a three-dimensional network structure that imparts significant mechanical strength and thermal stability. The ultimate properties of the polymer can be precisely controlled by manipulating polymerization parameters such as initiator concentration and curing duration.

This guide details the synthesis of the HDDA monomer through esterification, followed by its polymerization into PHDA. It also provides a thorough overview of the essential characterization techniques employed to analyze the chemical structure, molecular weight, thermal behavior, and mechanical performance of PHDA.

Data Presentation

The quantitative characteristics of poly(this compound) are intrinsically linked to its synthesis and curing conditions. The following tables provide a summary of representative physical, thermal, and mechanical properties of PHDA.

Table 1: Physical and Thermal Properties of Poly(this compound)

| Property | Value | Characterization Method |

| Glass Transition Temperature (Tg) | ~400 K (127 °C)[1][2] | Differential Scanning Calorimetry (DSC) |

| Thermal Decomposition | Initial decomposition > 200 °C | Thermogravimetric Analysis (TGA) |

Note: The glass transition temperature can fluctuate based on the degree of cure and specific experimental parameters.

Table 2: Mechanical Properties of Poly(this compound)

| Property | Value | Characterization Method |

| Young's Modulus | ~3 GPa[1][2] | Tensile Testing / DMA |

| Tensile Strength | Varies with formulation (e.g., 31.87 MPa for a modified system) | Tensile Testing |

| Elongation at Break | Varies with formulation (e.g., 6.77% for a modified system) | Tensile Testing |

Note: Mechanical properties are highly contingent on the crosslink density, which is affected by factors like initiator concentration and UV exposure during photopolymerization.

Experimental Protocols

Synthesis of 1,6-Hexanediol Diacrylate (HDDA) Monomer via Esterification

This protocol details the synthesis of the HDDA monomer from 1,6-hexanediol and acrylic acid, utilizing an acid catalyst.

Materials:

-

1,6-hexanediol

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (B1673460) (inhibitor)

-

Toluene (B28343) (solvent and azeotropic agent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Assemble the reaction apparatus, including the three-neck flask, Dean-Stark trap, condenser, and magnetic stirrer.

-

Charge the flask with 1,6-hexanediol, a molar excess of acrylic acid (e.g., a 2.2:1 molar ratio of acrylic acid to 1,6-hexanediol), a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 wt% of reactants), a small quantity of hydroquinone to inhibit premature polymerization, and toluene.

-

Heat the mixture to reflux while stirring vigorously. The water generated during the esterification process will be collected in the Dean-Stark trap.

-

Maintain the reaction until the theoretical volume of water is collected, signaling the completion of the esterification.

-

Allow the reaction mixture to cool to ambient temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acrylic acid. Continue washing until the aqueous layer is no longer acidic.

-

Wash the organic layer with a saturated sodium chloride solution to eliminate residual water-soluble impurities.

-

Dry the organic layer using anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the toluene solvent via a rotary evaporator to yield the purified 1,6-hexanediol diacrylate monomer.

Synthesis of Poly(this compound) via Photopolymerization

This protocol describes the UV-initiated polymerization of the HDDA monomer to create a crosslinked PHDA film.

Materials:

-

1,6-Hexanediol diacrylate (HDDA) monomer

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

Equipment:

-

UV curing system with a specific wavelength (e.g., 365 nm)

-

Molds for casting the polymer film (e.g., glass slides with spacers)

-

Micropipette

Procedure:

-

In a small vial, dissolve the photoinitiator in the HDDA monomer to the desired concentration (e.g., 1-3 wt%). Ensure complete dissolution by gentle stirring, while protecting the mixture from ambient light.

-

Construct a mold by placing spacers of a defined thickness between two glass slides.

-

Carefully introduce the monomer/initiator solution into the mold, avoiding the entrapment of air bubbles.

-

Position the mold under the UV lamp and expose it to UV radiation for a predetermined duration. The curing time will vary depending on the UV intensity, initiator concentration, and the desired extent of crosslinking.

-

Following the curing process, carefully dismantle the mold to retrieve the solid poly(this compound) film.

Characterization of Poly(this compound)

Objective: To verify the polymerization of HDDA by observing the disappearance of the characteristic acrylate (B77674) double bond peaks.

Procedure:

-

Obtain an FTIR spectrum of the liquid HDDA monomer using a KBr plate or an ATR accessory.

-

Acquire an FTIR spectrum of the cured PHDA film.

-

A comparison of the two spectra should reveal the disappearance or a significant decrease in the intensity of the peaks corresponding to the C=C double bond (typically found around 1635 cm⁻¹, 1410 cm⁻¹, and 810 cm⁻¹) in the PHDA spectrum, which confirms successful polymerization. The C=O ester peak (around 1725 cm⁻¹) is expected to remain.

Objective: To analyze the chemical structure and confirm the purity of the HDDA monomer. Note that due to the insoluble, crosslinked nature of PHDA, solution-state NMR is not suitable for the polymer.

Procedure (for HDDA monomer):

-

Dissolve a small quantity of the purified HDDA monomer in a deuterated solvent such as CDCl₃.

-

Acquire the ¹H NMR spectrum.

-

The spectrum will show characteristic peaks for the vinyl protons of the acrylate groups in the 5.8-6.4 ppm range. The protons of the hexanediol (B3050542) chain will produce signals at different chemical shifts, generally between 1.4 and 4.2 ppm.

Objective: To determine the glass transition temperature (Tg) of PHDA.

Procedure:

-

Place a small, accurately weighed sample of the cured PHDA into an aluminum DSC pan.

-

Position the pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The glass transition will manifest as a step-like change in the heat flow curve. The midpoint of this transition is conventionally reported as the Tg.

Objective: To assess the thermal stability of PHDA.

Procedure:

-

Place a small, known mass of the cured PHDA sample into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

The TGA curve will illustrate the sample's weight loss as a function of temperature. The onset of decomposition and the temperature at which substantial weight loss occurs are indicative of the polymer's thermal stability.

Objective: To measure the mechanical properties of the cured PHDA, including Young's modulus, tensile strength, and elongation at break.

Procedure:

-

Prepare dog-bone shaped specimens of the cured PHDA in accordance with standard testing protocols (e.g., ASTM D638).

-

Conduct tensile tests on the specimens using a universal testing machine at a constant strain rate.

-

The resulting stress-strain curve is used to calculate the Young's modulus (from the initial linear portion of the curve), the ultimate tensile strength (the maximum stress achieved before failure), and the elongation at break (the strain at which the sample fractures).

Visualization

Caption: Chemical synthesis pathway of poly(this compound).

Caption: Experimental workflow for PHDA synthesis and characterization.

Caption: Relationship between characterization techniques and material properties.

References

An In-depth Technical Guide to 1,6-Hexanediol Diacrylate: Chemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,6-Hexanediol (B165255) diacrylate (HDDA), a versatile difunctional acrylic monomer. This document details its CAS number, summarizes its key quantitative data, and presents detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, this guide includes workflow diagrams for key laboratory procedures, designed to be a practical resource for researchers and professionals in drug development and material science.

Core Chemical and Physical Properties

1,6-Hexanediol diacrylate is widely utilized in polymer chemistry, particularly in the formulation of UV-curable coatings, adhesives, and inks.[1] Its bifunctional nature allows for cross-linking, leading to the formation of robust polymer networks.

General Properties

| Property | Value | Source(s) |

| CAS Number | 13048-33-4 | [2][3][4] |

| Molecular Formula | C₁₂H₁₈O₄ | [3][5] |

| Molecular Weight | 226.27 g/mol | [3][4][6] |

| Appearance | Clear, colorless to pale yellow liquid | [6] |

| Odor | Mild, ester-like | [6] |

Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Density | 1.01 - 1.02 g/cm³ | @ 25 °C | [7][8] |

| Viscosity | 9 cP | @ 25 °C | |

| Refractive Index | 1.456 | @ 25 °C | [7] |

| Flash Point | >110 °C (closed cup) | [4][9] | |

| Boiling Point | >200 °C | ||

| Melting Point | 5 °C | ||

| Water Solubility | Insoluble (<0.1 mg/mL @ 64°F) | [10] | |

| Glass Transition Temp. (Tg) | 43 °C (by DSC) |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 1,6-Hexanediol diacrylate are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired product purity.

Synthesis of 1,6-Hexanediol Diacrylate via Direct Esterification

This protocol describes the synthesis of HDDA from 1,6-hexanediol and acrylic acid using an acid catalyst and a water-carrying agent to drive the reaction to completion.

Materials:

-

1,6-hexanediol (HDD)

-

Acrylic acid (AA)

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Cyclohexane (B81311) (water-carrying agent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Distilled water

-

Anhydrous sodium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Water separator (Dean-Stark apparatus)

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and a water separator, combine 1,6-hexanediol, acrylic acid (in a molar ratio of approximately 1:2.2 to 1:2.5), p-toluenesulfonic acid (1.0-4.0 wt% of reactants), hydroquinone (0.4-0.8 wt% of reactants), and cyclohexane (60-80 wt% of reactants).

-

Esterification: Heat the mixture to 80-110°C with continuous stirring. The water produced during the esterification will be collected in the water separator.

-

Reaction Monitoring: Continue the reaction for 3 to 5 hours, or until no more water is collected in the separator, indicating the completion of the esterification.

-

Catalyst Removal: Cool the reaction mixture and filter to remove the solid acid catalyst.

-

Neutralization: Transfer the filtrate to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted acrylic acid and the acid catalyst. Repeat the washing until the aqueous layer is no longer acidic.

-

Washing: Wash the organic layer with a saturated sodium chloride solution and then with distilled water until the aqueous layer is neutral. This step also helps to remove the polymerization inhibitor.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the cyclohexane under reduced pressure using a rotary evaporator to obtain the final product, 1,6-hexanediol diacrylate.

Expected Yield: ~93%

Purification and Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)

This protocol outlines the procedure for analyzing the purity of the synthesized HDDA.

Materials:

-

Synthesized 1,6-hexanediol diacrylate

-

Acetone (B3395972) (or other suitable solvent)

-

Internal standard (e.g., p-cymene)

Equipment:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Chromatographic column (e.g., TM-FFAP, 30m x 0.32mm x 0.5µm)

-

Syringe for injection

-

Volumetric flasks and pipettes

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of pure 1,6-hexanediol diacrylate in acetone. Add a constant concentration of the internal standard to each standard solution.

-

Sample Preparation: Prepare a solution of the synthesized HDDA in acetone at a known concentration. Add the same concentration of the internal standard as in the standard solutions.

-

GC-FID Conditions:

-

Injector Temperature: 180°C

-

Detector Temperature: 275°C

-

Carrier Gas: Nitrogen or Helium at a flow rate of 10 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 5 minutes

-

Ramp: 10°C/min to 200°C

-

Hold at 200°C for 2 minutes

-

-

Injection Volume: 1 µL

-

-

Analysis: Inject the standard solutions to generate a calibration curve by plotting the ratio of the peak area of HDDA to the peak area of the internal standard against the concentration of HDDA. Then, inject the sample solution and use the calibration curve to determine the concentration of HDDA in the synthesized product.

Photopolymerization of 1,6-Hexanediol Diacrylate

This protocol describes a general procedure for the UV-induced polymerization of HDDA to form a cross-linked polymer network.

Materials:

-

1,6-Hexanediol diacrylate

-

Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

-

Solvent (optional, e.g., for viscosity adjustment)

Equipment:

-

UV curing system with a specific wavelength output (e.g., 254 nm or 365 nm)

-

Substrate for coating (e.g., glass slide)

-

Nitrogen purge system (optional, to reduce oxygen inhibition)

-

Spin coater or film applicator

Procedure:

-

Formulation: Prepare a formulation by mixing 1,6-hexanediol diacrylate with a photoinitiator (typically 0.5-5 wt%). The mixture should be thoroughly stirred until the photoinitiator is completely dissolved.

-

Application: Apply a thin film of the formulation onto a substrate using a spin coater or a film applicator. The thickness of the film can be controlled by the application method.

-

Curing: Expose the coated substrate to UV radiation under a UV curing system. The exposure time and intensity will depend on the photoinitiator concentration, film thickness, and the specific UV lamp used. If necessary, perform the curing under a nitrogen atmosphere to minimize oxygen inhibition, which can quench the free radicals and hinder polymerization.

-

Characterization: The cured polymer can be characterized for properties such as hardness, adhesion, and degree of conversion using techniques like FTIR spectroscopy (to monitor the disappearance of the acrylate (B77674) double bond peak).

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for the synthesis and purification of 1,6-Hexanediol Diacrylate.

Caption: Workflow for the purity analysis of 1,6-Hexanediol Diacrylate by GC-FID.

References

- 1. Synthesis of 1,6-Hexanediol Diacrylate | Semantic Scholar [semanticscholar.org]

- 2. Synthesis of 1,6-Hexanediol Diacrylate_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. CN102863337A - Synthesis method of 1,6-hexanediol diacrylate - Google Patents [patents.google.com]

- 5. CN106699553A - Preparation method of 1,6-hexanediol diacrylate - Google Patents [patents.google.com]

- 6. CN102659586A - Method for preparing 1,6-hexanediol diacrylate - Google Patents [patents.google.com]

- 7. brieflands.com [brieflands.com]

- 8. minds.wisconsin.edu [minds.wisconsin.edu]

- 9. Synthesis of thioredoxin partial sequences on 1,6-hexanediol diacrylate (HDODA)-cross-linked polystyrene resin - Publications of the IAS Fellows [repository.ias.ac.in]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Free-Radical Polymerization of 1,6-Hexanediol Diacrylate (HDDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Hexanediol diacrylate (HDDA) is a difunctional monomer widely utilized in the formulation of polymers for adhesives, sealants, coatings, and inks.[1] Its high reactivity and ability to form cross-linked networks make it particularly suitable for applications requiring rapid curing, such as those initiated by ultraviolet (UV) light.[1][2] The free-radical polymerization of HDDA is a cornerstone of these applications, enabling the rapid transformation of the liquid monomer into a solid, durable polymer network. This guide provides a comprehensive overview of the core mechanism, kinetics, experimental protocols, and key quantitative data associated with the free-radical polymerization of HDDA.

The Core Mechanism: A Chain Reaction

Free-radical polymerization is a chain reaction process fundamentally composed of three key stages: initiation, propagation, and termination.[3][4] This process converts individual monomer units into long polymer chains.

-

Initiation: The process begins with the generation of free radicals from an initiator molecule. For HDDA, this is most commonly achieved through photolysis using a photoinitiator.[3][5] The generated radical (R•) then attacks the carbon-carbon double bond of an HDDA monomer, creating a new, larger radical species.[3]

-

Propagation: The newly formed monomer radical reacts with subsequent HDDA molecules, rapidly extending the polymer chain.[3][4] Because HDDA is a difunctional monomer (containing two acrylate (B77674) groups), the growing chain can form cross-links, leading to the development of a complex three-dimensional network.[6][7]

-

Termination: The growth of a polymer chain ceases when two radical species react with each other. This can occur through two primary mechanisms: combination (where two chains join to form one longer chain) or disproportionation (where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains).[3][6]

Caption: General mechanism of free-radical polymerization.

Photoinitiation: The Dominant Pathway for HDDA

For industrial applications, the polymerization of HDDA is almost exclusively initiated by UV light, a process known as photopolymerization. This method offers spatial and temporal control over the curing process. Photoinitiators are molecules that, upon absorbing light, generate the reactive radical species necessary to begin polymerization.[8] They are broadly classified into two types.[5][9]

-

Type I Photoinitiators (Photocleavage): These initiators undergo a unimolecular bond cleavage upon light absorption to form two radical fragments.[9] This process is highly efficient, with quantum yields of radical generation often in the range of 0.8 to 1.[9] An example is bis(2,4,6-trimethylbenzoyl)-phenylphosphineoxide (BAPO), which can form four radical species per molecule, making it highly effective.[8][10]

-

Type II Photoinitiators (Hydrogen Abstraction): These systems consist of two components: a photosensitizer (e.g., benzophenone) and a co-initiator (often an amine).[5][11] Upon irradiation, the photosensitizer enters an excited triplet state and then abstracts a hydrogen atom from the co-initiator, which in turn becomes the initiating radical.[5][9]

Caption: Mechanisms of Type I and Type II photoinitiators.

Kinetic Profile and Influencing Factors

The kinetics of HDDA photopolymerization are typically studied using techniques like photo-Differential Scanning Calorimetry (photo-DSC) or Real-Time FT-IR (RT-IR), which measure the heat flow or the disappearance of the acrylate double bond, respectively.[11][12][13]

The polymerization rate and final monomer conversion are significantly influenced by several factors:

-

Photoinitiator Concentration: Increasing the photoinitiator concentration generally leads to a higher rate of polymerization and a higher final monomer conversion.[13] This is attributed to a greater number of initiation sites being generated.[13]

-

Light Intensity: Higher light intensity increases both the polymerization rate and the final conversion of the monomer.[11]

-

Temperature: An increase in temperature can also enhance the rate of polymerization and the final conversion.[11]

-

Monomer Flexibility and Back-Biting: The flexibility of the HDDA molecule plays a crucial role in its polymerization. It can facilitate a "back-biting" reaction mechanism, where a growing radical chain curls back to react with a pendant double bond on its own chain, forming small cycles.[6][14] This intramolecular reaction can increase the overall conversion of double bonds while delaying the onset of gelation.[6][14]

Quantitative Data Summary

The following tables summarize key quantitative data reported for the polymerization of HDDA and the properties of the resulting polymer network.

Table 1: Polymerization Kinetic Data

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Monomer Conversion | Photopolymerization with dye-based initiators | ~50% | [9] |

| Monomer Conversion | General photopolymerization of diacrylates | 40% - 100% | [12] |

| Gel Point | Molecular dynamics simulation | ~18% bond conversion |[6] |

Table 2: Thermo-Mechanical Properties of Cured Poly(HDDA)

| Property | Condition | Value | Reference |

|---|---|---|---|

| Glass Transition (Tg) | Near experimental bond conversion | ~400 K | [6][14] |

| Young's Modulus | Near experimental bond conversion | ~3 GPa | [6][14] |

| Volume Shrinkage | Simulation (80% DBC) | 19 ± 0.25% |[15][16] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research in polymer science. Below are representative protocols for key experiments.

Protocol: Kinetic Analysis via Photo-DSC

This protocol describes the measurement of polymerization kinetics using photo-Differential Scanning Calorimetry.

-

Sample Preparation: Prepare a formulation by mixing HDDA monomer with a specific concentration of a chosen photoinitiator (e.g., 1-3 wt%). Ensure homogenous mixing, protecting the sample from ambient light.

-

Instrument Setup: Calibrate a heat-flux type DSC equipped with a photocalorimetry accessory and a UV light source (e.g., high-pressure mercury lamp).

-

Measurement: Place a small, precise amount of the liquid sample (typically 1-5 mg) into an open aluminum DSC pan. Place the pan in the DSC cell.

-

Isothermal Analysis: Equilibrate the sample at a set isothermal temperature (e.g., 25°C). Once the heat flow signal is stable, expose the sample to UV light of a known intensity for a defined period.

-

Data Acquisition: Record the heat flow (in W/g) as a function of time. The total heat evolved is proportional to the total monomer conversion, and the rate of heat evolution is proportional to the rate of polymerization.[13]

-

Analysis: Integrate the exothermic peak to determine the total enthalpy of polymerization (ΔH). Calculate the degree of conversion (α) at any time (t) using the formula: α = ΔHt / ΔHtotal, where ΔHt is the heat evolved up to time t.

Protocol: Structural Characterization via FT-IR Spectroscopy

This protocol is used to confirm the polymerization by observing the change in characteristic chemical bonds.

-

Sample Preparation: Place a drop of the liquid HDDA formulation between two salt plates (e.g., KBr or NaCl) or on an ATR crystal.

-

Initial Spectrum (t=0): Record the FT-IR spectrum of the un-cured liquid monomer. Identify the characteristic absorption peak for the acrylate C=C double bond, typically around 1635 cm-1.

-

Curing: Irradiate the sample with a UV lamp for a specified duration to induce polymerization.

-

Final Spectrum: Record the FT-IR spectrum of the cured solid polymer.

-

Analysis: Compare the initial and final spectra. Successful polymerization is confirmed by a significant decrease or complete disappearance of the acrylate C=C peak at ~1635 cm-1.[11] The conversion can be quantified by monitoring the change in the peak area relative to an internal standard peak that does not change during the reaction (e.g., the C=O ester peak at ~1725 cm-1).

Caption: A typical experimental workflow for studying HDDA polymerization.

Conclusion

The free-radical polymerization of 1,6-Hexanediol diacrylate is a rapid and efficient process, making it a monomer of choice for UV-curable materials. The mechanism follows the classic chain-reaction model of initiation, propagation, and termination, predominantly driven by photoinitiators. Understanding the roles of initiator type, concentration, light intensity, and inherent molecular properties like flexibility is critical for controlling the final polymer network structure and its associated thermo-mechanical properties. The experimental protocols and quantitative data presented herein provide a foundational guide for researchers and professionals working to harness and optimize HDDA-based polymer systems.

References

- 1. 1,6-Hexanediol diacrylate - Wikipedia [en.wikipedia.org]

- 2. osha.gov [osha.gov]

- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 4. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photoinitiator - Wikipedia [en.wikipedia.org]

- 9. Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pure.uva.nl [pure.uva.nl]

- 15. Capturing Free-Radical Polymerization by Synergetic Ab Initio Calculations and Topological Reactive Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: FTIR and NMR Analysis of 1,6-Hexanediol Diacrylate (HDDA) Polymerization Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the kinetic analysis of 1,6-Hexanediol diacrylate (HDDA) polymerization. This guide details the principles, experimental protocols, data analysis techniques, and comparative advantages of each method.

Introduction to 1,6-Hexanediol Diacrylate (HDDA) Polymerization

1,6-Hexanediol diacrylate (HDDA) is a difunctional monomer widely used in the formulation of adhesives, sealants, coatings, and photopolymers due to its ability to form highly cross-linked polymer networks upon polymerization.[1][2] These networks exhibit desirable properties such as enhanced hardness, abrasion resistance, heat resistance, and adhesion.[1] The polymerization of HDDA, typically initiated by free radicals generated from UV light or heat, is extremely rapid.[3][4] Understanding the polymerization kinetics is crucial for controlling the curing process and tailoring the final material properties for specific applications, including in the development of drug delivery systems and medical devices.

FTIR and NMR spectroscopy are powerful analytical techniques for real-time monitoring of polymerization reactions.[5][6][7] They provide quantitative data on the rate of monomer conversion, allowing for a detailed investigation of how factors like initiator concentration, light intensity, and temperature affect the reaction kinetics.[8][9]

Free-Radical Polymerization of HDDA

The polymerization of HDDA proceeds via a free-radical chain-growth mechanism, which involves initiation, propagation, and termination steps. The bifunctional nature of HDDA, containing two acrylate (B77674) groups, leads to the formation of a cross-linked network structure.[10]

Caption: Free-radical polymerization mechanism of HDDA.

Real-Time FTIR (RT-FTIR) Spectroscopy Analysis

RT-FTIR is a widely used technique for monitoring photopolymerization kinetics due to its rapid data acquisition and quantitative capabilities.[7][9] The method tracks the decrease in the concentration of reactive functional groups over time.[11]

Principle of FTIR Monitoring

The polymerization of HDDA involves the conversion of C=C double bonds in the acrylate groups into C-C single bonds in the polymer backbone. FTIR spectroscopy monitors this process by measuring the decrease in the absorbance of vibrational bands associated with the acrylate double bond.[6][12] The most commonly monitored peaks are the C=C stretching vibration around 1635 cm⁻¹ and the =CH₂ twisting vibration around 810 cm⁻¹.[6][13] An internal reference peak that does not change during the reaction, such as the C=O stretching vibration of the ester group (~1730 cm⁻¹), is often used to normalize the data and account for any changes in sample thickness.[12]

Experimental Protocol for RT-FTIR

The following protocol outlines a typical setup for monitoring the UV-induced polymerization of HDDA.

Caption: Experimental workflow for RT-FTIR analysis of HDDA photopolymerization.

Data Analysis and Quantitative Data

The degree of conversion (DC%) of the acrylate double bonds can be calculated from the FTIR data using the following equation.[14]

DC(%) = [1 - (A_t / A_0)] x 100

Where:

-

A₀ is the initial peak area (or height) of the characteristic acrylate absorbance band (e.g., 810 cm⁻¹ or 1635 cm⁻¹) before polymerization.[14]

-

A_t is the peak area of the same band at a specific reaction time, t.[14]

Using an internal standard (IS) provides more accurate results:

DC(%) = [1 - ( (PeakArea_acrylate, t / PeakArea_IS, t) / (PeakArea_acrylate, 0 / PeakArea_IS, 0) )] x 100

The following table summarizes typical quantitative data that can be obtained from an RT-FTIR analysis of diacrylate polymerization.

| Parameter | Typical Value/Range | Significance | Factors Influencing Value |

| Final Conversion (%) | 40 - 90% | Indicates the extent of reaction; impacts final material properties. | Light intensity, initiator concentration, temperature, monomer structure.[8][15] |

| Max. Polymerization Rate (Rp,max) | Varies widely | Describes the speed of the reaction, often occurring during autoacceleration. | Light intensity, initiator type, temperature.[3][9] |

| Time to Rp,max (s) | 1 - 10 s | Time to reach the fastest point of the reaction. | Initiator efficiency, oxygen inhibition.[11] |

| Induction Period (s) | 0 - 5 s | Delay before polymerization starts, often due to oxygen inhibition. | Presence of oxygen, inhibitor concentration.[9] |

In-Situ NMR Spectroscopy Analysis

In-situ NMR provides rich chemical information and high spectral resolution, making it a powerful complementary tool to FTIR for studying polymerization kinetics.[16] It is particularly useful for distinguishing between different chemical species and observing subtle structural changes.[17]

Principle of NMR Monitoring

The polymerization of HDDA can be monitored by ¹H or ¹³C NMR spectroscopy by tracking the disappearance of signals corresponding to the vinylic protons or carbons of the acrylate group.[16] In ¹H NMR, the acrylate vinylic protons typically appear as distinct multiplets in the 5.8-6.4 ppm region. As the polymerization proceeds, these peaks decrease in intensity, while signals corresponding to the saturated protons of the polymer backbone (-CH-CH₂-) appear and grow in the 1.5-2.5 ppm region.[18]

Experimental Protocol for In-Situ NMR

Monitoring bulk photopolymerization inside an NMR spectrometer requires a specialized setup to deliver light to the sample.

Caption: Experimental workflow for in-situ NMR analysis of HDDA photopolymerization.

Data Analysis and Quantitative Data

Monomer conversion as a function of time can be calculated from the ¹H NMR spectra by comparing the integral of a vinylic proton peak at time t (I_vinyl,t) to its initial integral at t=0 (I_vinyl,0).[16]

Conversion(%) = [1 - (I_vinyl,t / I_vinyl,0)] x 100

To improve accuracy, the vinyl peak integral can be normalized against a reference peak from the monomer that does not participate in the reaction, such as the -O-CH₂- protons of the hexanediol chain.

| Parameter | Typical Data Obtained | Significance | Notes |

| Monomer Conversion (%) | Quantitative conversion vs. time curves. | Provides a direct measure of monomer consumption. | High resolution allows for accurate quantification even in complex mixtures.[16] |

| Polymerization Rate (k_p) | Can be calculated from conversion data. | Fundamental kinetic parameter. | Linear rates can be observed by varying light intensity.[16] |

| Copolymer Composition | Molar fractions of each monomer over time. | Essential for studying copolymerization kinetics. | NMR is excellent for determining copolymer composition.[19] |

| Branching/Side Reactions | Identification of new structural motifs. | Provides insight into polymer microstructure. | Can detect side reactions like backbiting in acrylates.[20][21] |

Comparative Analysis: FTIR vs. NMR

| Feature | FTIR Spectroscopy | NMR Spectroscopy |

| Principle | Vibrational transitions (bond stretching/bending). | Nuclear spin transitions in a magnetic field. |

| Speed | Very fast; suitable for extremely rapid reactions (sub-second resolution).[6][7] | Slower acquisition times (seconds to minutes), but can be optimized. |

| Resolution | Lower; peaks can be broad and overlapping, especially in complex systems.[16] | High; provides detailed chemical and structural information.[16][17] |

| Sensitivity | High sensitivity to specific functional groups (e.g., C=C). | Generally lower sensitivity, may require higher concentrations or longer acquisition. |

| Setup Complexity | Relatively simple and common laboratory equipment. | More complex, requires specialized probes and light delivery systems for in-situ work.[22] |

| Information Provided | Primarily quantitative data on functional group conversion.[11] | Quantitative conversion, polymer microstructure, tacticity, side-reactions, and dynamics.[17][23] |

| Ideal Application | Rapid screening, monitoring very fast curing processes, quality control. | Detailed mechanistic studies, analysis of complex mixtures, characterizing polymer structure. |

Conclusion

Both FTIR and NMR spectroscopy are indispensable tools for analyzing the polymerization kinetics of 1,6-Hexanediol diacrylate. RT-FTIR offers unparalleled speed, making it ideal for tracking the rapid curing processes typical of diacrylates. In-situ NMR, while requiring a more specialized setup, provides a greater depth of chemical information, enabling detailed mechanistic studies and characterization of the resulting polymer structure. The choice of technique depends on the specific research question, with FTIR being the workhorse for rapid kinetic profiling and NMR offering a more comprehensive analytical perspective. By leveraging these techniques, researchers can gain precise control over the polymerization process to develop advanced materials with tailored properties.

References

- 1. 1,6-Hexanediol diacrylate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. cpsm.kpi.ua [cpsm.kpi.ua]

- 5. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. scispace.com [scispace.com]

- 8. imaging.org [imaging.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. uvebtech.com [uvebtech.com]

- 14. 2.6. Monitoring the Photopolymerisation Processes by Real-Time FT-IR [bio-protocol.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Determination of Reactivity Ratios of N-butyl Acrylate/methyl Methacrylate Copolymerization by NMR Spectroscopy | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. High-resolution in situ photo-irradiation MAS NMR: application to the UV-polymerization of n -butyl acrylate - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA06729K [pubs.rsc.org]

- 23. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]

An In-Depth Technical Guide to the In Vitro Toxicology of 1,6-Hexanediol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro toxicology of 1,6-Hexanediol diacrylate (HDDA), a difunctional monomer commonly used in the production of polymers, coatings, and inks.[1][2] Understanding its potential hazards at the cellular level is crucial for safe handling and the development of products with minimal risk. This document summarizes key in vitro toxicological endpoints, details relevant experimental protocols, and visualizes potential signaling pathways involved in HDDA-induced cellular responses.

Core Toxicological Profile

1,6-Hexanediol diacrylate is recognized primarily as a skin and eye irritant and a potent skin sensitizer.[3][4][5][6] While some sources suggest a low potential for genotoxicity based on available data, detailed in vitro studies are essential for a thorough risk assessment.[3][7]

Quantitative In Vitro Toxicology Data

A comprehensive review of publicly available literature did not yield specific quantitative in vitro toxicology data for 1,6-Hexanediol diacrylate across various standard assays. The following tables are structured to present such data once it becomes available through further research. This structure is based on established in vitro toxicology assays.

Cytotoxicity Data

Table 1: In Vitro Cytotoxicity of 1,6-Hexanediol Diacrylate

| Cell Line | Assay | Endpoint | IC50 (µM) | Exposure Time (hrs) | Reference |

| e.g., HaCaT | e.g., Neutral Red Uptake | Cell Viability | Data not available | e.g., 24 | N/A |

| e.g., CHO | e.g., MTT Assay | Cell Viability | Data not available | e.g., 24 | N/A |

Genotoxicity Data

Table 2: In Vitro Genotoxicity of 1,6-Hexanediol Diacrylate

| Assay | Test System | Metabolic Activation (S9) | Concentration Range Tested | Result | Reference |

| e.g., Ames Test | e.g., S. typhimurium TA98, TA100 | e.g., With and Without | Data not available | Data not available | N/A |

| e.g., In Vitro Micronucleus Test | e.g., CHO cells | e.g., With and Without | Data not available | Data not available | N/A |

Skin Sensitization Data

Table 3: In Vitro Skin Sensitization Potential of 1,6-Hexanediol Diacrylate

| Assay | Endpoint | Result | Classification | Reference |

| e.g., Direct Peptide Reactivity Assay (DPRA) | e.g., Cysteine & Lysine Depletion (%) | Data not available | Data not available | N/A |

| e.g., KeratinoSens™ | e.g., EC1.5 (µM) | Data not available | Data not available | N/A |

| e.g., human Cell Line Activation Test (h-CLAT) | e.g., % CD86+ & % CD54+ cells | Data not available | Data not available | N/A |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of toxicological studies. Below are representative protocols for key in vitro assays.

Neutral Red Uptake (NRU) Assay for Cytotoxicity

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.

Materials:

-

Target cells (e.g., HaCaT keratinocytes)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Neutral Red solution (e.g., 50 µg/mL in culture medium)

-

Destain solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Exposure: Treat cells with a range of concentrations of HDDA for a specified duration (e.g., 24 hours). Include vehicle and positive controls.

-

Dye Incubation: Remove the treatment medium, wash the cells with PBS, and add Neutral Red-containing medium to each well. Incubate for approximately 2-3 hours.

-

Dye Extraction: Wash the cells with PBS to remove excess dye. Add the destain solution to each well and shake for 10 minutes to extract the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vitro Micronucleus Assay for Genotoxicity

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Materials:

-

Target cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes)

-

Complete cell culture medium

-

Cytochalasin B (to block cytokinesis)

-

Hypotonic solution (e.g., KCl)

-

Fixative (e.g., methanol:acetic acid)

-

DNA stain (e.g., Giemsa or a fluorescent dye)

-

Microscope slides

Procedure:

-

Cell Culture and Exposure: Culture cells and expose them to various concentrations of HDDA, with and without metabolic activation (S9 mix), for a duration that allows for at least one cell division.

-

Cytokinesis Block: Add Cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells.

-

Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

-

Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution to swell the cytoplasm and then fix them.

-

Slide Preparation and Staining: Drop the fixed cells onto microscope slides, allow them to air dry, and stain with a DNA-specific stain.

-

Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000 cells per concentration).

-

Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control to assess genotoxicity.

Potential Signaling Pathways and Experimental Workflows

While specific signaling pathways for HDDA-induced toxicity are not yet fully elucidated, based on the known reactivity of acrylates, several pathways are likely to be involved. The following diagrams, generated using the DOT language, illustrate these potential pathways and a general workflow for in vitro toxicity testing.

Caption: Potential Nrf2-mediated oxidative stress response pathway.

Caption: Hypothesized intrinsic apoptosis pathway.

Caption: General experimental workflow for in vitro toxicity testing.

Conclusion

This technical guide provides a framework for understanding and assessing the in vitro toxicology of 1,6-Hexanediol diacrylate. While there is a clear indication of its potential for skin irritation and sensitization, a significant data gap exists regarding its quantitative effects in various in vitro assays for cytotoxicity and genotoxicity, as well as a detailed understanding of the molecular pathways involved. The provided protocols and structured tables are intended to guide future research in these areas. Further investigation is crucial to fully characterize the in vitro toxicological profile of HDDA and to ensure its safe use in all applications.

References

A Comprehensive Guide to the Solubility of 1,6-Hexanediol Diacrylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,6-Hexanediol diacrylate (HDDA), a widely used difunctional monomer in various industrial and research applications. Understanding the solubility of HDDA is critical for its effective use in formulations, synthesis, and purification processes. This document compiles available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Overview of 1,6-Hexanediol Diacrylate (HDDA)

1,6-Hexanediol diacrylate is a colorless to pale yellow liquid known for its role as a crosslinking agent in polymerization processes.[1] It is a key component in the formulation of coatings, inks, adhesives, and other polymeric materials.[1] Its chemical structure, featuring two acrylate (B77674) functional groups, allows for rapid polymerization upon exposure to UV light or electron beams. HDDA is generally characterized as being hydrophobic and miscible with most organic solvents, while exhibiting only sparse solubility in water.[1]

Solubility Data of HDDA in Organic Solvents

The solubility of a compound is a fundamental physical property that dictates its application in various chemical processes. For 1,6-Hexanediol diacrylate, its solubility profile is crucial for formulation chemists and researchers. Below is a compilation of quantitative and qualitative solubility data in a range of common organic solvents. The data is presented at ambient temperature unless otherwise specified.

| Solvent | Chemical Class | Quantitative Solubility (g/L) at 25°C | Qualitative Solubility |

| Alcohols | |||

| Methanol | Polar Protic | 25.59 | Soluble |

| Ethanol | Polar Protic | 16.5 | Soluble |

| n-Propanol | Polar Protic | 12.18 | Soluble |

| Isopropanol | Polar Protic | 11.28 | Soluble |

| n-Butanol | Polar Protic | 13.03 | Soluble |

| Isobutanol | Polar Protic | 10.23 | Soluble |

| n-Pentanol | Polar Protic | 19.34 | Soluble |

| sec-Butanol | Polar Protic | 14.94 | Soluble |

| n-Octanol | Polar Protic | 12.1 | Soluble |

| Ethylene Glycol | Polar Protic | 1.82 | Sparingly Soluble |

| Ketones | |||

| Acetone | Polar Aprotic | 103.8 | Soluble |

| 2-Butanone (MEK) | Polar Aprotic | 96.39 | Soluble |

| Esters | |||

| Methyl Acetate | Polar Aprotic | 85.01 | Soluble |

| Ethyl Acetate | Polar Aprotic | 90.68 | Soluble |

| n-Butyl Acetate | Polar Aprotic | 84.36 | Soluble |

| Ethers | |||

| Tetrahydrofuran (THF) | Polar Aprotic | 249.49 | Soluble |

| 1,4-Dioxane | Polar Aprotic | 95.36 | Soluble |

| Aromatic Hydrocarbons | |||

| Toluene | Nonpolar | 68.14 | Soluble |

| Aliphatic Hydrocarbons | |||

| n-Hexane | Nonpolar | 7.25 | Sparingly Soluble |

| Cyclohexane | Nonpolar | 11.19 | Sparingly Soluble |

| Nitrile Solvents | |||

| Acetonitrile | Polar Aprotic | 63.39 | Soluble |

| Amide Solvents | |||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 154.29 | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 279.5 | Soluble |

| Sulfoxides | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 266.86 | Soluble |

| Chlorinated Solvents | |||

| Chloroform | Nonpolar | 292.78 | Soluble |

| Water | |||

| Water | Polar Protic | 0.02 | Sparingly Soluble[1] / Insoluble[2] |

Note: The quantitative data is sourced from a single reference and should be considered as a guide. Solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.

Experimental Protocol for Determining Solubility

Objective: To determine the saturation concentration of HDDA in a specific organic solvent at a given temperature.

Materials and Equipment:

-

1,6-Hexanediol diacrylate (of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of HDDA to a known volume of the organic solvent in a sealed vial. The excess is to ensure that saturation is reached.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature to allow the undissolved HDDA to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a chemically inert filter (e.g., PTFE) that does not absorb the solute. This step must be performed quickly and at the same temperature to avoid changes in solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of HDDA.

-

Prepare a calibration curve using standard solutions of HDDA of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the concentration of HDDA in the original saturated solution by accounting for the dilution factor.

-

The result is typically expressed in g/L, mg/mL, or mol/L.

-

-

Replicates:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound in an organic solvent.

This guide provides a foundational understanding of the solubility of 1,6-Hexanediol diacrylate in common organic solvents, offering valuable data and a methodological approach for researchers and professionals in the field. For critical applications, it is always recommended to experimentally verify solubility data under the specific conditions of use.

References

The Dual Nature of Acrylate Reactivity in Hexanediol Diacrylate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Hexanediol (B3050542) diacrylate (HDDA) is a difunctional monomer widely utilized in the formulation of polymers for a diverse range of applications, from industrial coatings and inks to advanced biomaterials and drug delivery systems.[1] The reactivity of its two acrylate (B77674) groups is the cornerstone of its utility, enabling rapid polymerization and the formation of crosslinked polymer networks with tunable properties.[2][3] This technical guide delves into the core principles governing the reactivity of HDDA's acrylate moieties, providing a comprehensive overview of its polymerization kinetics, key influencing factors, and its participation in alternative reaction pathways. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required to harness the full potential of this versatile monomer.

Free-Radical Photopolymerization: The Dominant Reaction Pathway

The most prevalent reaction involving HDDA's acrylate groups is free-radical photopolymerization, a chain-growth process that transforms the liquid monomer into a solid, crosslinked polymer network.[2] This rapid and efficient process is initiated by the generation of free radicals from a photoinitiator upon exposure to ultraviolet (UV) light.[4]

The Three Stages of Photopolymerization

The photopolymerization of HDDA proceeds through three distinct stages: initiation, propagation, and termination.

-

Initiation: A photoinitiator molecule absorbs UV radiation and undergoes cleavage to form two free radicals.[4] These highly reactive species then attack the carbon-carbon double bond of an HDDA acrylate group, initiating the polymerization process.[4]

-

Propagation: The newly formed monomer radical reacts with other HDDA molecules, rapidly extending the polymer chain. This process continues, leading to the formation of a three-dimensional network due to the difunctional nature of HDDA.[2] A "back-biting" or intramolecular cyclization reaction can also occur, where a radical at the end of a growing chain attacks an acrylate group on the same chain, forming small cycles.[2][3] This mechanism can influence the final network structure and properties.[2][3]

-

Termination: The polymerization process ceases when two growing radical chains combine (combination) or when one radical abstracts a hydrogen atom from another (disproportionation).[3]

Factors Influencing Photopolymerization Kinetics

The rate and extent of HDDA photopolymerization are critically dependent on several factors. Understanding and controlling these variables is essential for tailoring the final properties of the polymeric material.

-

Photoinitiator Type and Concentration: The choice of photoinitiator and its concentration significantly impact the initiation rate and, consequently, the overall polymerization speed and final monomer conversion.[5][6] Increasing the photoinitiator concentration generally leads to a higher rate of polymerization.[5]

-

Light Intensity: Higher UV light intensity increases the rate of radical formation, leading to a faster polymerization rate and a higher degree of curing.[7]

-

Temperature: Increased temperature can enhance the mobility of the monomer and growing polymer chains, which can lead to a higher final conversion.[8]

-

Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently propagate the polymerization chain.[6] Performing polymerization under an inert atmosphere (e.g., nitrogen) can mitigate this effect.[2]

Quantitative Analysis of HDDA Photopolymerization

The kinetics of HDDA photopolymerization can be quantitatively assessed using various analytical techniques. The following tables summarize key parameters and their dependence on experimental conditions.

| Parameter | Value | Analytical Method | Reference |

| Gel Point | ~0.18 bond conversion | Molecular Dynamics Simulation | [3][9] |

| Glass Transition Temperature (Tg) | ~400 K | Molecular Dynamics Simulation | [3] |

| Table 1: Key Physical Parameters of HDDA Polymer Network. |

| Photoinitiator Concentration (wt%) | Maximum Polymerization Rate (W/g) | Final Monomer Conversion (%) |

| 0.5 | ~1.8 | ~75 |

| 1.0 | ~2.5 | ~80 |

| 2.0 | ~3.2 | ~85 |

| Table 2: Effect of Photoinitiator (Irgacure 1173) Concentration on Polymerization Rate and Conversion of HDDA. Data extracted and interpreted from graphical representations in cited literature.[5] |

| UV Light Intensity (mW/cm²) | Curing Degree (%) after 10s |

| 10 | ~65 |

| 20 | ~70 |

| 30 | ~72 |

| 40 | ~75 |

| Table 3: Influence of UV Light Intensity on the Curing Degree of HDDA. Data interpreted from graphical representations in cited literature.[7] |

Michael Addition: An Alternative Reaction Pathway for Bioconjugation and Material Modification

Beyond polymerization, the electron-deficient nature of the acrylate double bond in HDDA makes it susceptible to nucleophilic attack via a Michael addition reaction.[10] This reaction is particularly relevant for bioconjugation and the development of functional materials, where primary and secondary amines are common nucleophiles.[1] The aza-Michael addition reaction proceeds without the need for a catalyst and can be carried out under mild conditions.[4]

This reaction pathway is exploited in drug delivery systems, where HDDA can be used to crosslink amine-containing polymers to form biodegradable hydrogels.[10] It is also utilized in epoxy chemistry to accelerate curing times.

Experimental Protocols

Analysis of Photopolymerization Kinetics by Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is a powerful technique for studying the kinetics of photopolymerization by measuring the heat released during the exothermic reaction.[7]

Methodology:

-

Sample Preparation: Prepare a solution of HDDA with the desired concentration of photoinitiator (e.g., 1 wt% 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Darocur 1173). Accurately weigh approximately 1-2 mg of the sample into an open aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to eliminate oxygen inhibition.[2]

-

Isothermal Measurement: Equilibrate the sample at a constant isothermal temperature (e.g., 25°C).

-

UV Curing: Irradiate the sample with a UV lamp of a specific intensity (e.g., 10-40 mW/cm²) for a set duration (e.g., 60 seconds).[7] The DSC will record the heat flow as a function of time.

-

Data Analysis:

-

The rate of polymerization (Rp) is directly proportional to the heat flow (dq/dt).

-

The total enthalpy of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.

-

The degree of conversion (DC) at any given time (t) can be calculated using the following equation: DC(t) = (ΔH_t / ΔH_theoretical) * 100% where ΔH_t is the cumulative heat released up to time t, and ΔH_theoretical is the theoretical enthalpy for the complete conversion of the acrylate groups (for acrylates, this is approximately 86 kJ/mol per double bond).

-

Real-Time Monitoring of Polymerization by Fourier-Transform Infrared (FT-IR) Spectroscopy

Real-time FT-IR (RT-FTIR) spectroscopy allows for the direct monitoring of the disappearance of the acrylate double bonds during polymerization.[11]

Methodology:

-

Sample Preparation: Place a small drop of the HDDA/photoinitiator mixture between two transparent salt plates (e.g., KBr) or on an attenuated total reflectance (ATR) crystal to create a thin film.

-

Instrument Setup: Place the sample holder in the FT-IR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum.

-

Initiate UV irradiation of the sample.

-

Simultaneously, acquire a series of IR spectra at regular time intervals (e.g., every few seconds).

-

-

Data Analysis:

-

Monitor the decrease in the absorbance of the characteristic acrylate C=C stretching vibration peak at approximately 1636 cm⁻¹ or the twisting vibration at 810 cm⁻¹.[11][12]

-

Use a stable, non-reacting peak as an internal standard, such as the C=O stretching vibration around 1725 cm⁻¹.[11]

-

Calculate the degree of conversion (DC) using the following formula: DC(%) = [1 - (A_t(C=C) / A_0(C=C))] * 100% where A_t(C=C) is the area of the acrylate peak at time t, and A_0(C=C) is the initial area of the acrylate peak.

-

Synthesis and Characterization of an HDDA-Amine Adduct via Michael Addition

This protocol outlines the synthesis of an adduct between HDDA and a primary amine.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve HDDA (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF). Add the primary amine (e.g., benzylamine, 2.2 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or by observing the disappearance of the amine starting material.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

-

Characterization (¹H NMR): Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum should confirm the disappearance of the vinyl protons of the acrylate group (typically around 5.8-6.4 ppm) and the appearance of new signals corresponding to the protons of the newly formed amine adduct.

Conclusion

The reactivity of the acrylate groups in hexanediol diacrylate is a subject of significant interest due to its central role in the formation of a wide array of polymeric materials. While free-radical photopolymerization is the most common reaction pathway, offering rapid curing and the formation of robustly crosslinked networks, the susceptibility of the acrylate moiety to Michael addition opens up avenues for the synthesis of functional materials and bioconjugates. A thorough understanding of the reaction kinetics, influencing factors, and appropriate analytical techniques is paramount for researchers and professionals seeking to design and develop novel materials with tailored properties for applications in coatings, adhesives, and the biomedical field. The experimental protocols and data presented in this guide provide a solid foundation for the exploration and exploitation of HDDA's versatile acrylate chemistry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.uva.nl [pure.uva.nl]

- 4. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. appliedmolecules.com [appliedmolecules.com]

An In-depth Technical Guide to the Shelf Life and Storage of 1,6-Hexanediol Diacrylate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations for the shelf life and storage of 1,6-Hexanediol diacrylate (HDDA), a commonly used crosslinking agent in polymer synthesis for research and development. Proper handling and storage are paramount to ensure the integrity of the material, the reproducibility of experimental results, and the safety of laboratory personnel.

Core Concepts: Stability and Reactivity

1,6-Hexanediol diacrylate is a reactive monomer susceptible to various degradation pathways, primarily driven by its acrylate (B77674) functional groups. The stability of HDDA is influenced by temperature, light, oxygen, and the presence of moisture.[1][2][3] It is a temperature-sensitive material that can undergo vigorous and highly exothermic addition polymerization reactions.[1][2][3] Exposure to air can also lead to autoxidation, forming explosive peroxides.[1][2][3]

Shelf Life Determination

The shelf life of 1,6-Hexanediol diacrylate is not consistently defined across all suppliers. For many grades of HDDA, if a retest or expiration date is not explicitly provided on the Certificate of Analysis (COA), it indicates a lack of extensive stability data to assign a definitive shelf life.[4][5][6] In such cases, a standard warranty of one year from the date of shipment is often applicable.[5][6] Researchers should, therefore, routinely inspect the material to ensure it performs as expected.[5][6]

Recommended Storage Conditions

To maximize the shelf life and maintain the quality of 1,6-Hexanediol diacrylate, specific storage conditions must be strictly adhered to. These are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated; Store in a cool place.[3][7] | HDDA is temperature-sensitive.[1][2][3] Low temperatures minimize the risk of spontaneous, exothermic polymerization and the formation of peroxides.[1][2] |

| Atmosphere | Store under air, not an inert atmosphere. | The effectiveness of phenolic inhibitors, such as hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ) which are commonly added, is dependent on the presence of oxygen.[1][2] |

| Light | Protect from light.[7] | Light, particularly UV radiation, can initiate polymerization. |

| Moisture | Store in a dry place; Protect from moisture.[7][8] | Moisture can lead to rust-initiated polymerization.[1][2] |

| Incompatible Materials | Store away from strong oxidizing agents, reducing agents, and organic chemicals.[1][2][7][8] | HDDA can react vigorously and exothermically with these substances.[1][2][3] |

| Container | Keep containers securely sealed when not in use.[9] | Prevents contamination and exposure to atmospheric moisture. |

Experimental Protocol: Assessing the Stability of 1,6-Hexanediol Diacrylate

While a specific protocol for bulk HDDA stability is not detailed in the provided search results, a general methodology for assessing the stability of a chemical under defined storage conditions can be adapted from storage stability studies, such as the one described by OSHA for HDDA on a sorbent tube.[10]

Objective: To determine the stability of 1,6-Hexanediol diacrylate under specific storage conditions (e.g., ambient vs. refrigerated) over a defined period.

Materials:

-

1,6-Hexanediol diacrylate sample

-

Appropriate storage containers (e.g., amber glass vials with air-permeable caps (B75204) if inhibitor requires oxygen)

-

Analytical instrumentation for purity assessment (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC)

-

Controlled temperature storage units (refrigerator at 4°C and a temperature-controlled chamber at 23°C)

Methodology:

-

Initial Analysis:

-

An initial sample of the 1,6-Hexanediol diacrylate is analyzed to determine its initial purity and to identify any existing impurities. This serves as the baseline (Day 0) measurement.

-

-

Sample Preparation and Storage:

-

Aliquots of the HDDA are placed into multiple storage containers.

-

A subset of the samples is stored at refrigerated temperature (4°C).

-

Another subset is stored at ambient laboratory temperature (e.g., 23°C).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 7 days, 14 days, 30 days, and longer intervals as required), samples from each storage condition are withdrawn for analysis.

-

The purity of the HDDA is determined using the same analytical method as the initial analysis.

-

The formation of any new impurity peaks should be noted and, if possible, identified.

-

-

Data Analysis:

-

The purity of the stored samples is compared to the initial purity.

-

The rate of degradation, if any, can be calculated for each storage condition.

-

A storage stability recovery percentage can be calculated as: (Purity at time_x / Initial Purity) * 100%. A recovery of 97.3% was observed for HDDA on a specific sorbent after 14 days of ambient storage in one study.[10]

-

Visualizing Stability Factors and Experimental Workflow

To better illustrate the relationships between storage conditions and the stability of 1,6-Hexanediol diacrylate, as well as a typical experimental workflow for stability assessment, the following diagrams are provided.

Caption: Factors influencing the stability of 1,6-Hexanediol diacrylate.

Caption: General experimental workflow for chemical stability assessment.

Safety and Handling Precautions

Researchers handling 1,6-Hexanediol diacrylate should adhere to strict safety protocols. It is classified as a skin and eye irritant and may cause an allergic skin reaction.[1][8][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][8][9] In case of potential inhalation, use a suitable respirator.[3]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[1][8]

-

Spills: In case of a spill, absorb with an inert material and place it in a suitable container for disposal.[8]

By understanding and implementing these guidelines, researchers can ensure the safe and effective use of 1,6-Hexanediol diacrylate in their work, leading to more reliable and reproducible scientific outcomes.

References

- 1. echemi.com [echemi.com]

- 2. 1,6-Hexanediol diacrylate | C12H18O4 | CID 25644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,6-HEXANEDIOL DIACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 1,6-Hexanediol diacrylate technical grade, 80 Hexamethylene glycol diacrylate [sigmaaldrich.com]

- 5. 1,6-Hexanediol diacrylate technical grade, 80 Hexamethylene glycol diacrylate [sigmaaldrich.com]

- 6. 1,6-Hexanediol diacrylate technical grade, 80 Hexamethylene glycol diacrylate [sigmaaldrich.com]

- 7. HDDA (1,6-HEXANEDIOL DIACRYLATE) - Ataman Kimya [atamanchemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. osha.gov [osha.gov]

- 11. ashland.com [ashland.com]

Theoretical Modeling of 1,6-Hexanediol Diacrylate (HDDA) Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Hexanediol diacrylate (HDDA) is a difunctional monomer widely utilized in the formulation of photocurable resins for coatings, inks, and increasingly, in biomedical applications such as drug delivery systems and tissue engineering scaffolds.[1][2] Its high reactivity and the ability to form highly crosslinked polymer networks (pHDDA) make it a material of significant interest.[3][4] Understanding and predicting the polymerization behavior of HDDA is crucial for controlling the final properties of the resulting polymer network. Theoretical modeling, in conjunction with experimental validation, provides a powerful toolkit for elucidating reaction mechanisms, predicting network topology, and correlating molecular-level events with macroscopic material properties.[4][5]

This technical guide provides a comprehensive overview of the theoretical modeling of HDDA polymerization, with a focus on molecular dynamics simulations and kinetic modeling. It further details the key experimental protocols used to characterize the polymerization process and presents quantitative data from the literature in a structured format for easy comparison.

Theoretical Modeling Approaches

The free-radical polymerization of HDDA is a complex process involving initiation, propagation, termination, and complex topological evolution leading to a crosslinked network.[1][6] Theoretical models aim to capture these events to predict the kinetic profile and the resulting network architecture and properties.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations have emerged as a powerful tool to investigate the atomistic details of HDDA polymerization.[1][4] This approach allows for the tracking of individual atoms and molecules over time, providing insights into the reaction mechanism and network formation that are often inaccessible through experimental means alone.[7]

A common approach involves using a united-atom (UA) model for the HDDA molecule to reduce computational cost, where hydrogen atoms are grouped with their neighboring carbons.[4][7] The simulation typically proceeds through the following stages:

-

System Setup: A simulation box is filled with a predefined number of HDDA molecules at a given density.[4] The system is then equilibrated at a specific temperature and pressure using an appropriate force field.[1]

-

Initiation: A certain percentage of monomer molecules are converted into radicals to initiate the polymerization process.[1]

-

Curing Simulation: Covalent bonds are formed based on a cutoff distance criterion between reactive sites (radical centers and vinyl groups).[1] This simulates the propagation and crosslinking reactions.

-

Network Analysis: The resulting polymer network is analyzed using tools from graph theory to determine properties like bond conversion, gel point, and network topology (e.g., cycle formation).[1][4] Thermo-mechanical properties such as the glass transition temperature (Tg) and Young's modulus can also be calculated from the simulated network.[3][7]

One of the key findings from MD simulations is the significant role of the flexibility of the HDDA molecule, which promotes a "back-biting" reaction mechanism.[1][3] This leads to the formation of small cycles, which in turn delays the onset of gelation to higher double bond conversions.[2][3]

Kinetic Modeling